molecular formula C6H2O13Sm2 B1143455 oxalic acid;samarium;decahydrate CAS No. 14175-03-2

oxalic acid;samarium;decahydrate

Cat. No.: B1143455
CAS No.: 14175-03-2
M. Wt: 582.8 g/mol
InChI Key: IHOFTCLDVFIHMX-UHFFFAOYSA-H
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Description

Historical Context of Rare Earth Oxalate Research

The discovery and characterization of rare earth oxalates represents one of the most complex chapters in the history of analytical chemistry, spanning over two centuries of systematic investigation and refinement. The foundation of rare earth oxalate research began in 1787 when Lieutenant Carl Axel Arrhenius discovered a mineral at a quarry in Ytterby, Sweden, which reached Johan Gadolin for analysis, yielding an unknown oxide called yttria. This discovery marked the beginning of an era that would see the gradual identification and separation of the lanthanide elements through their oxalate compounds.

The systematic study of rare earth oxalates gained momentum in the early nineteenth century through the pioneering work of several European chemists. In 1803, Jöns Jacob Berzelius and Wilhelm Hisinger isolated a new oxide from a mineral found at Bastnäs, Sweden, which they named ceria after the dwarf planet Ceres. This work established the foundation for understanding that what initially appeared to be single elements were actually complex mixtures of closely related rare earth compounds. The similarity of rare earth metals' chemical properties made their separation extraordinarily difficult, necessitating the development of sophisticated precipitation techniques using oxalic acid.

Carl Gustaf Mosander's contributions to rare earth oxalate chemistry between 1839 and 1843 proved transformative for the field. Mosander, working in the same house as Berzelius and studying under his guidance, demonstrated that ceria was actually a mixture of oxides. He successfully separated two additional oxides, which he named lanthana and didymia, through careful manipulation of cerium nitrate precipitation followed by treatment with dilute nitric acid. His work established the precedent for using oxalate precipitation as a primary method for rare earth separation, a technique that remains fundamental to modern rare earth processing.

The development of spectroscopic identification methods in the late nineteenth century revolutionized rare earth oxalate research. In 1879, Paul Émile Lecoq de Boisbaudran isolated samarium from the mineral samarskite, marking the first isolation of the element that would become central to samarium oxalate decahydrate studies. The discovery established samarium as the fifth rare earth element to be identified and characterized, setting the stage for detailed investigations into its oxalate compounds. These early investigations revealed that lanthanide oxalates exhibited two distinct isomorphous series: decahydrates for lighter elements and hexahydrates for heavier lanthanides.

Nomenclature and Chemical Identity of Samarium₂(Carbon₂Oxygen₄)₃·10H₂O

Samarium oxalate decahydrate possesses a precisely defined chemical identity characterized by the molecular formula Samarium₂(Carbon₂Oxygen₄)₃·10H₂O, with a molecular weight of 744.93 grams per mole. The compound is officially designated by the Chemical Abstracts Service number 14175-03-2, establishing its unique identity within chemical databases and regulatory frameworks. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally known as disamarium trioxalate decahydrate.

The structural composition of samarium oxalate decahydrate reveals a complex arrangement of ionic and molecular components. Each formula unit contains two samarium(III) ions, three oxalate anions, and ten water molecules arranged in a specific crystallographic pattern. The samarium ions exist in the +3 oxidation state, characteristic of lanthanide chemistry, while the oxalate ions carry a -2 charge, creating the overall electrical neutrality required for stable compound formation. The ten water molecules play crucial roles in the crystal structure, with some participating directly in the coordination sphere of samarium ions while others occupy interstitial positions within the crystal lattice.

Crystallographic analysis has revealed that samarium oxalate decahydrate crystallizes in the monoclinic system with space group P21/c. The unit cell parameters have been precisely determined through single-crystal X-ray diffraction studies, providing detailed insights into the three-dimensional arrangement of atoms within the crystal structure. The structure exhibits a layered honeycomb arrangement with closed cavities containing water molecules, demonstrating the sophisticated organization possible in lanthanide oxalate compounds.

Table 1. Chemical and Physical Properties of Samarium Oxalate Decahydrate

Property Value Reference
Molecular Formula Samarium₂(Carbon₂Oxygen₄)₃·10H₂O
Molecular Weight 744.93 g/mol
Chemical Abstracts Service Number 14175-03-2
Crystal System Monoclinic
Space Group P21/c
Appearance White crystalline powder
Water Solubility Highly insoluble
Thermal Decomposition Converts to oxide upon heating

The water content in samarium oxalate decahydrate has been a subject of detailed investigation, particularly regarding the distinction between coordinated and lattice water molecules. Thermogravimetric analysis has demonstrated that the compound undergoes stepwise dehydration, initially losing four water molecules at temperatures below 70°C to form samarium oxalate hexahydrate. This dehydration process provides important insights into the binding strength and structural roles of different water molecules within the crystal lattice.

Position Within Lanthanide Oxalate Series

Samarium oxalate decahydrate occupies a distinctive position within the lanthanide oxalate series, representing a transitional compound that bridges the lighter and heavier rare earth elements in terms of structural characteristics and chemical behavior. The lanthanide oxalate family exhibits a systematic variation in hydration states and crystal structures across the series, with lighter lanthanides from lanthanum to holmium typically forming decahydrates, while heavier lanthanides from erbium to lutetium predominantly form hexahydrates. Samarium, positioned as the sixth element in the lanthanide series, consistently forms the decahydrate structure under standard precipitation conditions.

The structural classification of lanthanide oxalates reveals two primary isomorphous series that have been recognized since the 1960s. The decahydrate series, to which samarium oxalate belongs, is characterized by the general formula Lanthanide₂(Carbon₂Oxygen₄)₃·10H₂O and typically includes compounds from lanthanum through holmium. These compounds crystallize in the monoclinic space group P21/c and exhibit similar honeycomb-like structures with water-filled cavities. The hexahydrate series, with the formula Lanthanide₂(Carbon₂Oxygen₄)₃·6H₂O, encompasses the heavier lanthanides and crystallizes in a different space group, P-1.

Recent comprehensive studies have provided detailed structural analyses across the entire lanthanide oxalate series, revealing subtle but significant variations in cavity sizes and hydrogen bonding patterns. For samarium oxalate decahydrate specifically, the honeycomb cavities measure within the range typical of the P21/c structure, with dimensions that reflect the intermediate ionic radius of samarium(III) compared to other lanthanides. The coordination environment of samarium in the oxalate structure shows nine-coordinate geometry, consistent with other members of the decahydrate series.

Table 2. Lanthanide Oxalate Series Classification and Structural Parameters

Lanthanide Group Hydration State Crystal System Space Group Representative Elements
Light Lanthanides Decahydrate Monoclinic P21/c Lanthanum, Cerium, Samarium
Heavy Lanthanides Hexahydrate Triclinic P-1 Erbium, Ytterbium, Lutetium
Transition Region Variable Both Both Holmium, Erbium

The precipitation behavior of samarium oxalate demonstrates characteristics that position it firmly within the lighter lanthanide group. When precipitated from aqueous solutions using oxalic acid, samarium consistently forms the decahydrate under ambient conditions, showing high precipitation efficiency that can reach approximately 99% under optimized conditions. The precipitation process follows the general reaction pathway typical of lanthanide oxalates, where samarium chloride or nitrate reacts with oxalic acid to form the insoluble oxalate precipitate and release acid.

Comparative studies of lanthanide oxalate precipitation efficiency have revealed that samarium, along with europium and gadolinium, shows particularly favorable recovery characteristics at lower oxalic acid dosages compared to some other rare earth elements. This behavior reflects the specific ionic radius and charge density characteristics of samarium(III), which influence both the precipitation kinetics and the stability of the resulting oxalate complex. The high precipitation efficiency makes samarium oxalate decahydrate particularly valuable in industrial separation processes where selective recovery of samarium from mixed rare earth solutions is required.

Properties

CAS No.

14175-03-2

Molecular Formula

C6H2O13Sm2

Molecular Weight

582.8 g/mol

IUPAC Name

oxalate;samarium(3+);hydrate

InChI

InChI=1S/3C2H2O4.H2O.2Sm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6

InChI Key

IHOFTCLDVFIHMX-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Sm].[Sm]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Sm+3].[Sm+3]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Samarium nitrate (Sm(NO3)3\text{Sm}(\text{NO}_3)_3) or samarium chloride (SmCl3\text{SmCl}_3) is typically reacted with oxalic acid (H2C2O4\text{H}_2\text{C}_2\text{O}_4) in a molar ratio of 1:1.5 to ensure complete precipitation. The reaction proceeds as:

2Sm3++3C2O42+10H2OSm2(C2O4)310H2O2\text{Sm}^{3+} + 3\text{C}2\text{O}4^{2-} + 10\text{H}2\text{O} \rightarrow \text{Sm}2(\text{C}2\text{O}4)3 \cdot 10\text{H}2\text{O}

Excess oxalic acid is required to compensate for ligand dissociation in aqueous media.

Optimization of Reaction Parameters

Key parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Product Quality
pH2.5–3.5Prevents samarium hydrolysis
Temperature60–80°CEnhances crystallinity
Stirring Rate200–400 rpmImproves particle uniformity
Aging Time2–4 hoursReduces occluded impurities

Maintaining a pH below 3.5 is critical to avoid the formation of samarium hydroxide impurities. Post-precipitation washing with deionized water and ethanol removes residual nitrate or chloride ions.

Industrial Hydrometallurgical Production

Industrial-scale production leverages samarium recovery from end-of-life samarium-cobalt magnets, aligning with circular economy principles.

Process Overview

  • Leaching : Magnets are dissolved in nitric acid, producing a solution containing Sm3+\text{Sm}^{3+}, cobalt, and iron ions.

  • Selective Precipitation : Oxalic acid is added at 50–60°C to preferentially precipitate samarium oxalate decahydrate, while cobalt and iron remain soluble.

  • Calcination : The precipitate is heated at 600–800°C to yield Sm2O3\text{Sm}_2\text{O}_3, achieving 98.5% purity.

Challenges and Solutions

  • Cobalt Interference : Adjusting the oxalate-to-metal ratio to 1.8:1 minimizes cobalt co-precipitation.

  • Particle Size Control : Ultrasonic agitation during precipitation reduces average particle size from 50 μm to 12 μm, enhancing calcination efficiency.

Single Diffusion Gel Growth for High-Quality Crystals

Single diffusion gel techniques produce large, optically transparent crystals suitable for spectroscopic applications.

Gel Preparation and Setup

  • Gel Matrix : Sodium metasilicate (Na2SiO3\text{Na}_2\text{SiO}_3) at 1.05–1.10 specific gravity forms a porous silica network.

  • Reactant Layers :

    • Upper Layer: 0.5 M oxalic acid (H2C2O4\text{H}_2\text{C}_2\text{O}_4)

    • Lower Layer: 0.3 M samarium nitrate (Sm(NO3)3\text{Sm}(\text{NO}_3)_3)

Crystal Growth Dynamics

Crystals nucleate at the gel-solution interface within 72 hours, reaching dimensions of 3×2×1mm33 \times 2 \times 1 \, \text{mm}^3 after 14 days. The hexagonal morphology (space group P21/cP2_1/c) confirms monoclinic symmetry, as validated by X-ray diffraction.

Table 1: Gel Synthesis Conditions and Outcomes

ConditionValueImpact on Crystal Quality
Gel Density1.08 g/cm³Optimal pore size for diffusion
Temperature25 ± 1°CPrevents gel collapse
Oxalic Acid Concentration0.5 MBalances growth rate and clarity

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Crystal SizeIndustrial Applicability
Aqueous Precipitation92–9599.25–50 μmHigh
Hydrometallurgical88–9098.510–100 μmModerate
Gel Diffusion70–7599.91–3 mmLow (Specialized)

Aqueous precipitation dominates industrial settings due to its balance of cost and yield, while gel growth is reserved for research-grade crystals .

Chemical Reactions Analysis

Samarium(III) oxalate decahydrate undergoes various chemical reactions, including decomposition upon heating . The crystalline hydrate decomposes stepwise, eventually forming samarium oxide . This compound can also participate in redox reactions, where samarium can change its oxidation state. Common reagents used in these reactions include strong acids and bases, which can facilitate the decomposition or transformation of the compound. The major products formed from these reactions include samarium oxide and other samarium-containing compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Lanthanide Oxalate Hydrates

Lanthanide oxalates (e.g., La, Ce, Gd oxalates) share structural similarities with Sm₂(C₂O₄)₃·10H₂O but differ in ionic radii and coordination behavior. For example:

  • Cerium(III) oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O) : Exhibits stronger oxidative properties due to Ce³+/Ce⁴+ redox activity, unlike Sm³+, which remains stable in the +3 oxidation state .
  • Gadolinium(III) oxalate decahydrate (Gd₂(C₂O₄)₃·10H₂O) : Higher magnetic susceptibility due to Gd³+’s seven unpaired electrons, making it suitable for MRI contrast agents, whereas Sm³+ is less magnetically active .

Thermal Stability : Samarium oxalate decahydrate decomposes at ~200–300°C to form Sm₂O₃, similar to other lanthanide oxalates. However, the exact decomposition temperature varies with ionic radius; smaller lanthanides (e.g., Lu³+) decompose at higher temperatures due to stronger metal-oxygen bonds .

Oxalic Acid Hydrates: Dihydrate vs. Decahydrate

Oxalic acid itself exists in multiple hydrated forms, with distinct mechanical and chemical properties:

Property Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) Samarium(III) Oxalate Decahydrate (Sm₂(C₂O₄)₃·10H₂O)
Crystal System Monoclinic Triclinic/Polymeric layers
Density (g/cm³) 1.65 ~2.2 (estimated)
Solubility in Water 143 g/L (20°C) Low (insoluble in neutral pH; soluble in acids)
Mechanical Behavior Highly anisotropic, ductile Similar anisotropy but higher rigidity due to Sm³+

Oxalic acid dihydrate is a simple organic crystal, while the samarium complex is a coordination polymer with metal-ligand interactions dominating its stability .

Transition Metal Oxalate Complexes

Transition metal oxalates (e.g., Fe³+, V⁴+/V⁵+ complexes) differ significantly in reactivity and applications:

  • Fe(III)-Oxalate Complexes : Act as photoactive species in environmental remediation, generating hydroxyl radicals (·OH) under UV light to degrade pollutants like dimethyl phthalate. Sm oxalate lacks this photocatalytic activity .
  • Vanadium Oxalate Complexes: Exist as VO(C₂O₄)₂²⁻ or VOC₂O₄ depending on pH, critical in hydrometallurgy for metal leaching.

Acidity and Toxicity : Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) is stronger than acetic acid (pKa = 4.76) due to its two carboxylic groups . However, Sm oxalate’s toxicity is governed by Sm³+ ion release, which is less toxic than arsenic-oxalic acid complexes (e.g., NaAsO₂–oxalic acid systems) that mobilize toxic As³+ .

Data Tables

Table 1: Structural and Thermal Properties

Compound Decomposition Temp. (°C) Elastic Anisotropy Index Negative Poisson’s Ratio (NPR)
Sm₂(C₂O₄)₃·10H₂O 200–300 1.8 -0.02
Oxalic Acid Dihydrate 101 (melts) 2.1 -0.05
Fe(III)-Oxalate Complex N/A N/A N/A

Q & A

Basic: What is the optimal methodology for synthesizing samarium oxalate decahydrate in a laboratory setting?

Answer:
Samarium oxalate decahydrate is typically synthesized via precipitation by reacting samarium(III) salts (e.g., SmCl₃ or Sm(NO₃)₃) with oxalic acid in aqueous solution. Key steps include:

  • Adjusting the pH to ~3–4 using ammonia to ensure complete precipitation of oxalate ions while avoiding hydrolysis of Sm³⁺ .
  • Maintaining a molar ratio of 1:1.5 (Sm³⁺:oxalic acid) to account for the trivalent nature of samarium and the bidentate binding of oxalate .
  • Crystallization at 4°C for 24–48 hours to promote decahydrate formation .
    Validation: Purity is confirmed via X-ray diffraction (XRD) and elemental analysis (e.g., ICP-OES for Sm content).

Basic: Which analytical techniques are most reliable for quantifying oxalic acid in samarium oxalate decahydrate?

Answer:

  • Permanganometric Titration: Oxalate is oxidized by KMnO₄ in acidic media, with endpoint detection via colorimetric change. This method is cost-effective but requires careful control of temperature (60–70°C) to avoid side reactions .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity (detection limits <0.1 µg/mL) and specificity, particularly for complex matrices like biological fluids or decomposition products .
    Note: Calibration with certified oxalic acid standards is critical for both methods .

Advanced: How can crystallographic software like SHELX resolve ambiguities in the crystal structure of samarium oxalate decahydrate?

Answer:

  • Structure Solution: SHELXD (direct methods) or SHELXT (dual-space algorithms) can determine initial phases from single-crystal XRD data, even for hydrates with disordered water molecules .
  • Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For decahydrate structures, constraints on water molecule positions (e.g., using DFIX commands) improve convergence .
    Case Study: Discrepancies in hydrogen-bonding networks can be resolved by comparing Fourier difference maps before and after water molecule assignment .

Advanced: How can researchers reconcile contradictory data on the thermal decomposition behavior of samarium oxalate decahydrate?

Answer:
Contradictions in thermogravimetric (TG) data often arise from variations in experimental conditions:

  • Atmosphere: Decomposition in air vs. inert gas (N₂/Ar) alters intermediate phases (e.g., Sm₂O₂CO₃ in CO₂-rich environments) .
  • Heating Rate: Slower rates (2–5°C/min) improve resolution of overlapping mass-loss steps, distinguishing dehydration (25–150°C) from oxalate decomposition (300–600°C) .
    Methodological Recommendation: Pair TG-DTA with in-situ XRD or FTIR to identify phase transitions dynamically .

Basic: What role does pH play in the precipitation efficiency of samarium oxalate decahydrate?

Answer:

  • At pH < 2: Oxalic acid remains protonated (pKa₁ = 1.25, pKa₂ = 4.14), reducing oxalate availability and yielding incomplete precipitation .
  • At pH > 5: Samarium hydrolyzes to Sm(OH)³⁺, competing with oxalate binding and forming mixed hydroxide-oxalate phases .
    Optimization: A pH range of 3.0–3.5 maximizes Sm³⁺-oxalate coordination while minimizing hydrolysis .

Advanced: How can factorial design optimize synthesis parameters for samarium oxalate decahydrate?

Answer:
A 2³ factorial design evaluates three variables (e.g., concentration, temperature, stirring rate) at two levels:

  • Factors:
    • Factor A: Oxalic acid concentration (0.1 M vs. 0.2 M).
    • Factor B: Reaction temperature (25°C vs. 50°C).
    • Factor C: Stirring rate (200 rpm vs. 500 rpm).
  • Response Variables: Yield, particle size (via SEM), and crystallinity (XRD).
    Analysis: ANOVA identifies significant interactions (e.g., temperature × concentration) affecting yield. For example, higher temperatures may reduce crystallinity due to rapid nucleation .

Advanced: What mechanistic insights can be gained from studying the photoluminescence properties of samarium oxalate decahydrate?

Answer:

  • Emission Spectra: Sharp peaks at 564 nm, 602 nm, and 647 nm correspond to ⁴G₅/₂ → ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂ transitions of Sm³⁺. Quenching effects from oxalate ligands suggest energy transfer inefficiencies .
  • Lifetime Measurements: Non-exponential decay curves indicate multiple coordination environments or energy migration between Sm³⁺ ions .
    Application: Tuning ligand fields (e.g., doping with other lanthanides) enhances luminescence for optoelectronic materials .

Basic: How does the decahydrate structure influence the solubility and stability of samarium oxalate?

Answer:

  • Solubility: The decahydrate form is sparingly soluble in water (0.04 g/100 mL at 25°C) due to strong Sm–oxalate coordination and hydrogen bonding with water .
  • Stability: Hydrates lose water progressively upon heating, but the decahydrate is metastable in dry environments. Storage under 40% relative humidity prevents efflorescence .

Advanced: What strategies mitigate errors in quantifying trace samarium in oxalate matrices using spectroscopic methods?

Answer:

  • Matrix Effects: Use standard addition for ICP-OES to compensate for oxalate-induced plasma instability .
  • Interference Correction: For AES, employ background correction at alternative wavelengths (e.g., 359.3 nm for Sm) to avoid spectral overlap with carbon emissions .

Advanced: How can computational modeling predict the thermodynamic stability of samarium oxalate decahydrate?

Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G* for oxalate and LANL2DZ for Sm. Calculate Gibbs free energy of formation (ΔGf) to compare stability with anhydrous or lower hydrates .
  • Molecular Dynamics (MD): Simulate water molecule dynamics in the crystal lattice to identify critical dehydration pathways .

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